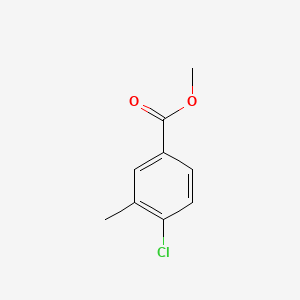

Methyl 4-chloro-3-methylbenzoate

Vue d'ensemble

Description

Methyl 4-chloro-3-methylbenzoate: is an organic compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It is a colorless to light yellow liquid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-methylbenzoate can be synthesized through the esterification of 4-chloro-3-methylbenzoic acid with methyl formate under acidic conditions . Another method involves the reaction of 4-chloro-3-methylbenzoic acid with methyl iodide in the presence of caesium carbonate and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions using acid catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Analyse Des Réactions Chimiques

Bromination of the Methyl Group

The methyl group at the 3-position undergoes radical bromination using N-bromosuccinimide (NBS) under specific conditions:

| Reagents/Conditions | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| NBS, AIBN (catalyst) | CCl₄ | Reflux | 84% | |

| NBS, benzoyl peroxide | CCl₄ | 80°C | 75% |

This reaction produces methyl 4-chloro-3-(bromomethyl)benzoate, a key intermediate for further functionalization. The radical mechanism involves initiation by AIBN, followed by hydrogen abstraction from the methyl group and subsequent bromination .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 4-position participates in NAS due to activation by the electron-withdrawing ester group.

Reaction Examples

-

Ammonolysis : Reaction with aqueous ammonia under reflux yields 4-amino-3-methylbenzoic acid methyl ester.

-

Thiol Substitution : Treatment with sodium thiolate in DMF replaces chlorine with a thiol group.

Mechanistic Insights

The ester group at the 1-position meta-directs incoming nucleophiles to the 4-position (para to the methyl group), facilitating displacement of chlorine via a two-step addition-elimination mechanism.

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 4-Chloro-3-methylbenzoic acid | 95% | |

| NaOH (aq), ethanol, reflux | Sodium 4-chloro-3-methylbenzoate | 90% |

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the ester carbonyl .

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed cross-couplings:

| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 80°C | Biaryl derivatives | 78% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, toluene, 110°C | 4-Amino-3-methylbenzoate derivatives | 65% |

These reactions leverage the chloro group as a leaving group, with the ester directing metal insertion to the para position.

Electrophilic Substitution

Despite deactivation by the ester and chloro groups, electrophilic nitration occurs selectively:

| Nitration Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2h | Methyl 4-chloro-3-methyl-5-nitrobenzoate | 72% |

The methyl group directs nitration to the 5-position (ortho to methyl, meta to ester), demonstrating competing directing effects.

Reduction Reactions

While the ester group is typically stable to reduction, specialized reagents can modify it:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT | 4-Chloro-3-methylbenzyl alcohol | 88% |

This reduction proceeds via hydride attack at the ester carbonyl, converting it to a primary alcohol.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Methyl 4-chloro-3-methylbenzoate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions:

- Esterification Reactions : It can be synthesized from 4-chloro-3-methylbenzoic acid through esterification with methanol, often catalyzed by sulfuric acid. This reaction is pivotal for producing various esters used in pharmaceuticals and fragrances .

- Nucleophilic Substitution Reactions : The chlorine atom in this compound can be replaced by nucleophiles, leading to the formation of new compounds. This property is exploited in synthesizing chlorinated aromatic compounds that are useful in agrochemicals and dyes .

Environmental Studies

Research has indicated that this compound can be involved in biodegradation pathways:

- Biodegradation Studies : Microbial degradation of chlorinated compounds is crucial for understanding environmental impacts. Studies have shown that certain bacterial strains can metabolize chloromethylated compounds, including this compound, leading to less toxic products .

Case Study: Microbial Metabolism

A study monitored the metabolism of chloromethylcatechols derived from chlorinated toluenes, where this compound acted as a precursor. The transformation was tracked using high-performance liquid chromatography (HPLC), indicating the compound's role in microbial pathways that could mitigate environmental pollution .

Applications in Biochemistry

In biochemistry, this compound is utilized for various analytical purposes:

- Analytical Chemistry : It is used as a standard reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its well-defined structure and properties. This aids in the development of analytical methods for detecting similar compounds in complex mixtures .

- Cell Biology : The compound finds applications in cell culture and modification processes, enhancing the understanding of cellular responses to chemical stimuli .

Data Tables

Mécanisme D'action

The mechanism of action of methyl 4-chloro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-chloro-3-methylbenzoic acid , which can further interact with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity .

Comparaison Avec Des Composés Similaires

Methyl 3-chloro-4-methylbenzoate: Similar structure but with different positions of the chlorine and methyl groups.

Methyl 4-chloro-2-methylbenzoate: Another positional isomer with different chemical properties.

Methyl 4-chlorobenzoate: Lacks the methyl group, leading to different reactivity and applications.

Uniqueness: Methyl 4-chloro-3-methylbenzoate is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Activité Biologique

Methyl 4-chloro-3-methylbenzoate (CAS 91367-05-4) is an aromatic ester that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C9H9ClO2

- Molar Mass : 184.62 g/mol

- Density : 1.15 g/cm³

- Melting Point : 35 °C

- Boiling Point : 295 °C

- Solubility : Sparingly soluble in water, soluble in organic solvents like ethanol and ether .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungi : Candida albicans and Aspergillus niger.

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results indicate that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be approximately 25 µM and 30 µM, respectively .

Endocrine Disruption

A study examining endocrine-disrupting properties highlighted that this compound could interfere with thyroid hormone signaling pathways. In vitro assays demonstrated its potential to inhibit the activity of thyroid hormone receptors, suggesting implications for thyroid health upon exposure .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial properties of this compound against foodborne pathogens. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 0.5 mg/mL against Salmonella spp. This suggests its potential application as a natural preservative in food products .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Salmonella spp. | 0.5 |

| Candida albicans | 1.0 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, this compound was administered to HeLa and MCF-7 cell lines to assess its cytotoxic effects. The study revealed that the compound induced significant cell death at concentrations above 20 µM after a treatment period of 48 hours.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 25 | 48 |

| MCF-7 | 30 | 48 |

Propriétés

IUPAC Name |

methyl 4-chloro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTGNXMPQNGYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426764 | |

| Record name | Methyl 4-chloro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91367-05-4 | |

| Record name | Benzoic acid, 4-chloro-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91367-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-chloro-3-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.